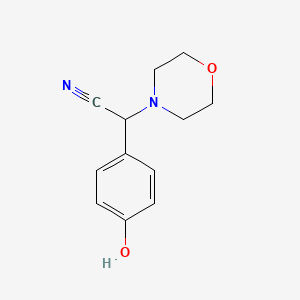

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile

Descripción

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile is a nitrile derivative featuring a morpholino group (a six-membered ring containing one nitrogen and one oxygen atom) and a 4-hydroxyphenyl substituent.

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c13-9-12(14-5-7-16-8-6-14)10-1-3-11(15)4-2-10/h1-4,12,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBNAZLYPCNYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384254 | |

| Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247565-44-2 | |

| Record name | 2-(4-hydroxyphenyl)-2-morpholinoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile typically involves the reaction of 4-hydroxybenzaldehyde with morpholine and acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Ether or ester derivatives.

Aplicaciones Científicas De Investigación

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the morpholino group can enhance the compound’s solubility and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on functional groups, molecular structure, and reactivity.

Structural Analogs with Morpholino and Phenyl Groups

2-Morpholino-2-phenylacetonitrile (CAS 15190-10-0)

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.26 g/mol

- Key Differences : Lacks the hydroxyl group on the phenyl ring.

- Implications: The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely enhancing solubility in organic solvents compared to the target compound. The morpholino group contributes to basicity and may stabilize intermediates in synthetic pathways .

Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6)

- Molecular Formula: C₁₇H₂₅NO₅

- Molecular Weight : 309.36 g/mol

- Key Differences: Contains an ethyl ester and methoxyphenoxy group instead of nitrile and hydroxyphenyl.

- Implications :

Analogs with Hydroxyphenyl and Nitrile Groups

2-(4-Hydroxyphenyl)acetonitrile (Compound II from )

- Molecular Formula: C₈H₇NO

- Molecular Weight : 133.15 g/mol

- Key Differences: Lacks the morpholino group.

- Likely less stable under oxidative conditions due to the unprotected hydroxyphenyl group .

Morpholino-Containing Derivatives with Varied Functional Groups

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)

- Molecular Formula : C₁₅H₁₇ClN₄O₂S

- Molecular Weight : 352.84 g/mol

- Key Differences : Contains an acetamide group and thiazole ring instead of nitrile and hydroxyphenyl.

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Reactivity |

|---|---|---|---|---|

| 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile | Inferred: C₁₂H₁₃N₂O₂ | ~217.25 | Nitrile, morpholino, hydroxyphenyl | Polar, reactive nitrile, H-bond donor |

| 2-Morpholino-2-phenylacetonitrile | C₁₂H₁₄N₂O | 202.26 | Nitrile, morpholino, phenyl | Moderate polarity, organic-soluble |

| 2-(4-Hydroxyphenyl)acetonitrile | C₈H₇NO | 133.15 | Nitrile, hydroxyphenyl | Highly polar, prone to oxidation |

| Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate | C₁₇H₂₅NO₅ | 309.36 | Ester, morpholino, methoxyphenoxy | Hydrolyzable ester, lipophilic |

| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | C₁₅H₁₇ClN₄O₂S | 352.84 | Amide, morpholino, thiazole | Bioactive, stable in physiological conditions |

Research Findings and Implications

- Reactivity: The nitrile group in the target compound enables reactions such as hydrolysis to amides or carboxylic acids, while the morpholino group may act as a weak base or stabilize transition states in catalysis .

- Degradation Pathways: Analogs like 4-isopropenylphenol (identified in BPA degradation studies) suggest that the hydroxyphenyl group in the target compound could undergo oxidation or cleavage under aggressive conditions, though direct evidence is lacking .

- Solubility: The hydroxyl and morpholino groups enhance water solubility compared to non-polar analogs like 2-morpholino-2-phenylacetonitrile, making the target compound more suitable for aqueous-phase reactions .

Actividad Biológica

2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile, also known by its CAS number 247565-44-2, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

- Molecular Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

- Structure : The compound features a morpholine ring and a hydroxyl group attached to a phenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Research indicates that 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| PC3 (Prostate) | 40.1 ± 7.9 | |

| DU145 (Prostate) | 98.14 ± 48.3 | |

| HDF (Normal) | No significant effect |

The compound's mechanism of action appears to involve:

- Enzyme Inhibition : It may inhibit enzymes critical for cancer progression.

- Cell Cycle Arrest : Evidence suggests it induces cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate an increase in ROS levels leading to cytotoxic effects in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by interacting with specific enzymes involved in the inflammatory response, potentially providing therapeutic benefits in chronic inflammatory conditions.

Antimicrobial Activity

Preliminary research suggests that 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile may possess antimicrobial properties. Studies indicate effectiveness against various bacterial strains, although further investigation is required to elucidate the specific mechanisms and efficacy against different pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 2-(4-Hydroxyphenyl)-2-morpholinoacetonitrile:

- Study on Coumarin Derivatives : Modifications at the C6 position of coumarin derivatives significantly enhanced their anticancer activity, suggesting structural modifications can optimize biological effects.

- Mechanistic Studies : Molecular docking techniques have been employed to investigate binding affinities with various biological targets, indicating potential interactions with metabolic enzymes and receptors.

- Neuroprotective Studies : A related study indicated that similar compounds could inhibit α-synuclein toxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.